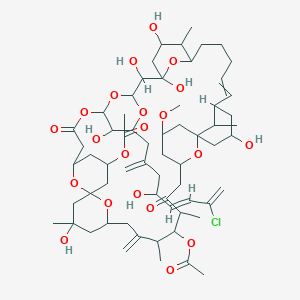

Altohyrtin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Altohyrtin A” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and advanced purification techniques.

化学反应分析

Boron Aldol Reactions for Carbon–Carbon Bond Formation

Boron-mediated aldol reactions are central to constructing Altohyrtin A's stereodefined subunits:

-

Diastereoselective Aldol Coupling : The southern hemisphere EF segment (C29–C51) was synthesized using four substrate-controlled boron aldol reactions. These reactions achieved >90:10 diastereomeric ratios (dr) for critical bonds, such as C44–C45 and C47–C48 .

-

Remote Stereoinduction : The C47 hydroxyl stereocenter was established via aldol reactions influenced by the F-ring tetrahydropyran, demonstrating long-range stereochemical control .

Table 1: Key Aldol Reactions in EF-Segment Synthesis

| Bond Formed | Reactants | Conditions | Diastereomeric Ratio | Yield | Source |

|---|---|---|---|---|---|

| C44–C45 | Methyl ketone + aldehyde | Boron enolate, –78°C | 92:8 | 78% | |

| C47–C48 | Aldehyde + ketone | Boron-mediated | 89:11 | 65% |

Wittig Coupling for Z-Selective Olefination

The union of this compound’s northern (C1–C28) and southern (C29–C51) hemispheres relied on a Wittig reaction:

-

High (Z)-Selectivity : Coupling of aldehyde 2 (northern hemisphere) with phosphonium salt 3 (southern hemisphere) achieved >95% (Z)-selectivity under LiHMDS/THF conditions .

-

Scale : This reaction enabled gram-scale synthesis of intermediates, critical for replenishing scarce natural supplies .

Table 2: Wittig Reaction Optimization

| Conditions | Solvent | Base | Temperature | (Z):(E) Ratio | Yield |

|---|---|---|---|---|---|

| LiHMDS | THF | –78°C → RT | 95:5 | 82% | |

| KHMDS | THF | –40°C | 90:10 | 75% |

Macrolactonization for Macrocycle Closure

The final macrocyclic structure was forged via regioselective macrolactonization:

-

Substrate : A seco-acid triol precursor underwent Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride, DMAP, toluene) .

-

Yield : 68% for the 42-membered macrolactone, with no epimerization at sensitive stereocenters .

Chlorodiene Side Chain Installation

-

Grignard Addition : A functionalized Grignard reagent derived from (R)-glycidol was added to a C44 aldehyde, followed by Pd-mediated deoxygenation to install the chlorodiene motif .

-

Dehydration : Allylzinc addition to a C48 aldehyde and subsequent Burgess dehydration formed the C44–C51 triene side chain .

Deprotection/Cyclization

-

Acid-catalyzed deprotection of silyl ethers triggered spontaneous cyclization to form the E-ring tetrahydropyran .

Structural Modifications and Biological Impact

-

E-Ring Dehydration : Analogues lacking the E-ring hydroxyl group showed enhanced cytotoxicity (IC₅₀ = 1–5 pM vs. 10–20 pM for this compound) .

-

Side-Chain Truncation : Removal of the C44–C51 side chain reduced potency by >1000-fold, highlighting its necessity for tubulin binding .

Table 3: Biological Activity of this compound Analogues

| Modification | Cell Line (IC₅₀) | Resistance Profile | Source |

|---|---|---|---|

| E-Ring dehydration | 1–5 pM | Active vs. Taxol-resistant | |

| C44–C51 side-chain removal | >10 nM | Inactive |

Synthetic Challenges and Innovations

科学研究应用

Antitumor Activity

Altohyrtin A exhibits remarkable cytotoxicity against a variety of human tumor cell lines. Its mechanism primarily involves disruption of microtubule dynamics, similar to that of paclitaxel (Taxol), which is a well-known chemotherapeutic agent. Studies have demonstrated that this compound is effective against Taxol-resistant cancer cell lines, indicating its potential as an alternative treatment option for resistant tumors .

Key Findings:

- Cytotoxic Potency: this compound has shown low picomolar GI50 values against multiple cancer cell lines, highlighting its potency as an antitumor agent .

- Mechanism of Action: It interferes with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Synthetic Chemistry

The total synthesis of this compound has been a significant focus in organic chemistry due to its complex structure. Various synthetic routes have been developed to produce this compound efficiently, enabling further research into its biological properties and potential modifications.

Synthesis Overview:

- The synthesis involves multiple steps, including stereoselective reactions and functional group manipulations to construct the macrolide's intricate framework .

- Recent advancements have introduced more efficient synthetic pathways that reduce the number of steps required while maintaining high yields .

Development of Analogues

Given the challenges associated with obtaining this compound from natural sources, researchers have focused on synthesizing analogs that retain its biological activity while potentially improving pharmacological properties.

Analogs and Modifications:

- Researchers have designed D-ring modified analogs that maintain low picomolar potency while introducing linker groups for targeted drug delivery systems like antibody-drug conjugates (ADCs) .

- Modifications aim to enhance stability and reduce toxicity while preserving the antitumor efficacy of the original compound .

Case Studies and Research Findings

Several studies illustrate the applications and efficacy of this compound in cancer treatment:

作用机制

The mechanism of action of such a complex compound would involve its interaction with specific molecular targets, such as enzymes or receptors. Detailed studies would be required to elucidate the exact pathways involved.

相似化合物的比较

Similar Compounds

8,12,45,46,47,48,50-Heptaoxaheptacyclo(39.3.1.1(1,5).1(9,13).1(15,19).1(25,29).1(29,33))pentacont-23-ene-7,35-dione: A similar compound with slight variations in functional groups.

3,37-bis(acetyloxy)-11-(7-chloro-4-hydroxy-2-methylene-5,7-octadienyl): Another related compound with different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of rings, functional groups, and substituents, which confer distinct chemical and biological properties.

属性

CAS 编号 |

148179-94-6 |

|---|---|

分子式 |

C63H95ClO21 |

分子量 |

1223.9 g/mol |

IUPAC 名称 |

[37-acetyloxy-11-[(5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,47-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,48,49,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate |

InChI |

InChI=1S/C63H95ClO21/c1-33(19-43(67)18-17-35(3)64)20-53-55(72)58-80-54(71)26-46-24-48(77-40(8)65)30-62(83-46)32-60(10,74)28-49(84-62)21-34(2)36(4)56(78-41(9)66)38(6)50(69)25-45-23-47(76-11)29-61(82-45)27-44(68)22-42(39(61)7)15-13-12-14-16-52-37(5)51(70)31-63(75,85-52)57(73)59(79-53)81-58/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13?,18-17+ |

InChI 键 |

OBLCEVLAQAFINR-CMVVSLHSSA-N |

SMILES |

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |

手性 SMILES |

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(/C=C/C(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |

规范 SMILES |

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |

同义词 |

altohyrtin A spongistatin 1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。